3-Amino-5,6-dimethylpyrazine-2-carbohydrazide
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Overview
Description
3-Amino-5,6-dimethylpyrazine-2-carbohydrazide is a chemical compound with the molecular formula C7H11N5O It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide typically involves the reaction of 3,5,6-trimethylpyrazine-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,6-dimethylpyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The amino and hydrazide groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine-2-carboxylic acid derivatives, while substitution reactions can produce various N-substituted pyrazine derivatives .
Scientific Research Applications
3-Amino-5,6-dimethylpyrazine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-5,6-dimethylpyrazine-2-carbohydrazide involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazine-2-carboxamide: Similar structure but different functional groups.
5,6-Dimethylpyrazine-2-carboxylic acid: Lacks the amino and hydrazide groups.
3-Amino-2,5-dimethylpyrazine: Different substitution pattern on the pyrazine ring.
Uniqueness
3-Amino-5,6-dimethylpyrazine-2-carbohydrazide is unique due to the presence of both amino and hydrazide groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Biological Activity
3-Amino-5,6-dimethylpyrazine-2-carbohydrazide (CAS No. 6761-40-6) is a nitrogen-containing heterocyclic compound with significant biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Synthesis
The compound is characterized by a pyrazine ring substituted with amino and carbohydrazide groups. Its synthesis typically involves the reaction of 3-amino-5,6-dimethylpyrazine with hydrazine derivatives under controlled conditions. The general reaction can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of 3-amino-pyrazines exhibit substantial antimicrobial properties against various pathogens. In a study evaluating the activity of N-substituted 3-aminopyrazine-2-carboxamides, compounds were tested against Mycobacterium tuberculosis and other mycobacterial strains. The most potent derivative showed a minimum inhibitory concentration (MIC) of 12.5 µg/mL against M. tuberculosis .
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis | 12.5 |
Other derivatives | Various bacteria | Varies |
Antitumor Activity
The compound has also demonstrated promising antitumor effects. In vitro studies have shown that pyrazine derivatives can inhibit cancer cell proliferation, particularly in liver cancer cell lines (HepG2). The mechanism appears to involve the disruption of metabolic pathways essential for tumor growth .
Antioxidant Properties
Studies have highlighted the antioxidant potential of 3-amino-pyrazines, suggesting that they may scavenge free radicals and reduce oxidative stress in biological systems. Such properties are crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .
Case Studies
- Antimycobacterial Activity : A series of compounds derived from pyrazines were evaluated for their antimycobacterial properties. Among them, 3-amino derivatives showed enhanced activity compared to traditional antibiotics, indicating a potential role in treating resistant strains of tuberculosis .
- Anticancer Research : In a study assessing the cytotoxic effects on HepG2 cells, several pyrazine derivatives exhibited significant inhibitory effects on cell viability, suggesting their utility in cancer therapy .
Safety and Toxicology
Toxicological assessments indicate that while some pyrazine compounds can exhibit irritant properties, the overall safety profile of this compound remains favorable at therapeutic doses. The LD50 values for related compounds suggest a moderate safety margin .
Properties
CAS No. |
6761-40-6 |
---|---|
Molecular Formula |
C7H11N5O |
Molecular Weight |
181.20 g/mol |
IUPAC Name |
3-amino-5,6-dimethylpyrazine-2-carbohydrazide |
InChI |
InChI=1S/C7H11N5O/c1-3-4(2)11-6(8)5(10-3)7(13)12-9/h9H2,1-2H3,(H2,8,11)(H,12,13) |
InChI Key |
ZFVYOJWDIJCYJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C(=O)NN)N)C |
Origin of Product |
United States |
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